Acenocoumarol-d4
Overview
Description
Acenocoumarol-d4 is a deuterated form of acenocoumarol, an anticoagulant drug used in the prevention and treatment of thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of acenocoumarol due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenocoumarol-d4 involves the incorporation of deuterium atoms into the acenocoumarol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of 4-hydroxycoumarin with a deuterated nitrophenylacetyl chloride in the presence of a base, followed by reduction and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Acenocoumarol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives from reduction reactions and substituted coumarins from nucleophilic substitution .
Scientific Research Applications
Acenocoumarol-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acenocoumarol.
Biology: Studied for its effects on various biological pathways and its potential as a research tool in pharmacokinetics.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development and quality control of pharmaceutical products
Mechanism of Action
Acenocoumarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is essential for the carboxylation of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition leads to a decrease in the synthesis of these clotting factors, thereby reducing blood coagulation . The molecular targets include the enzyme vitamin K epoxide reductase and the pathways involved in the vitamin K cycle .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase but has different pharmacokinetics and dosing requirements.
Phenprocoumon: Similar mechanism of action but with a longer half-life compared to acenocoumarol.
Dicoumarol: Naturally occurring anticoagulant with similar properties but less commonly used
Uniqueness
Acenocoumarol-d4 is unique due to its deuterated form, which provides stability and precision in analytical applications. Its use as an internal standard in mass spectrometry sets it apart from other anticoagulants, making it a valuable tool in both research and industry .
Properties
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-YKVCKAMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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